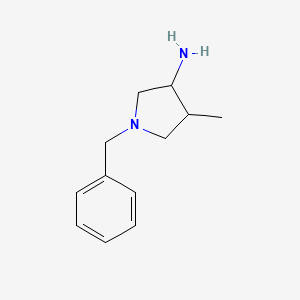

1-Benzyl-4-methylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZIZQCPMPUVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557477 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74880-20-9 | |

| Record name | 4-Methyl-1-(phenylmethyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74880-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 1 Benzyl 4 Methylpyrrolidin 3 Amine

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

N-Functionalization Reactions (e.g., Acylation, Further Alkylation)

The lone pair of electrons on the pyrrolidine nitrogen atom makes it nucleophilic and readily available for various functionalization reactions.

N-Acylation: The tertiary amine of 1-Benzyl-4-methylpyrrolidin-3-amine can undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions typically proceed under standard acylation conditions. For instance, reaction with an acid chloride in the presence of a base, like triethylamine, in a suitable solvent like dichloromethane (B109758), would yield the N-acylated product. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of N-benzyl protected amines suggests this transformation is feasible and would likely proceed with high yield.

Further N-Alkylation: The pyrrolidine nitrogen can also be further alkylated to form a quaternary ammonium (B1175870) salt. This reaction, often referred to as quaternization, typically involves treatment with an alkyl halide, such as methyl iodide. The resulting ammonium salt would exhibit altered solubility and biological activity compared to the parent tertiary amine.

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acid Chloride, Base (e.g., Triethylamine) | N-Acyl-1-benzyl-4-methylpyrrolidinium salt |

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., Methyl Iodide) | 1-Alkyl-1-benzyl-4-methylpyrrolidinium halide |

Amine Basicity and its Influence on Reaction Systems

The basicity of the pyrrolidine nitrogen is a critical factor that governs its reactivity. As a tertiary amine, it is a Brønsted-Lowry base, capable of accepting a proton to form a pyrrolidinium (B1226570) ion. The pKa of the conjugate acid of a typical N-benzylpyrrolidine is expected to be in the range of 9-10, making it a moderately strong base.

This basicity has several implications for reaction systems:

Catalyst for Reactions: The amine can act as a base catalyst in various organic transformations.

Acid Scavenger: In reactions that produce acidic byproducts, the pyrrolidine nitrogen can act as an acid scavenger, driving the reaction to completion.

Influence on Nucleophilicity: The basicity is directly related to the nucleophilicity of the nitrogen atom. A more basic amine is generally a more potent nucleophile, readily participating in reactions like alkylation and acylation.

Protonation State: The pH of the reaction medium will determine the protonation state of the amine. Under acidic conditions, the nitrogen will be protonated, forming the ammonium salt. This can deactivate the amine towards electrophilic attack and alter the regioselectivity of reactions on other parts of the molecule.

Chemical Transformations of the Benzyl (B1604629) Substituent

The benzyl group is not merely a protecting group but also a site for further chemical modification.

Benzyl Group Cleavage and Debenzylation Strategies

The removal of the N-benzyl group is a common transformation, often necessary to unmask the secondary amine for further reactions. Several methods can be employed for this debenzylation.

Catalytic Hydrogenation: The most common and often cleanest method for N-debenzylation is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out in a solvent like methanol (B129727) or ethanol.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor, such as ammonium formate (B1220265) or formic acid, is used in conjunction with a palladium catalyst. acs.orgbeilstein-journals.org This approach can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. acs.orgbeilstein-journals.org

| Debenzylation Method | Catalyst | Hydrogen Source | Typical Solvents |

| Catalytic Hydrogenation | Pd/C | H₂ gas | Methanol, Ethanol |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate, Formic Acid | Methanol |

Aromatic Ring Derivatization via Electrophilic Aromatic Substitution or Metal-Catalyzed Reactions

The benzene (B151609) ring of the benzyl group can undergo various derivatization reactions.

Electrophilic Aromatic Substitution (EAS): The benzyl group attached to the pyrrolidine nitrogen is an activating group and directs electrophilic attack to the ortho and para positions of the benzene ring. However, under strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyrrolidine nitrogen will be protonated, converting the N-benzyl group into a deactivating, meta-directing group. To achieve ortho or para substitution, it is often necessary to first acylate the primary amine at the 3-position, which can modulate the electronic properties of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: While less common for this specific molecule, modern cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to functionalize the aromatic ring if a suitable leaving group (e.g., a halide) were present on the ring.

Reactivity of the Primary Amine and Methyl Groups

The primary amine at the 3-position and the methyl group at the 4-position of the pyrrolidine ring offer further opportunities for derivatization.

The primary amine at the 3-position is a potent nucleophile and can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines (Schiff bases).

The methyl group at the 4-position is generally less reactive. However, under specific conditions, such as those involving radical initiators or strong bases, C-H activation of the methyl group could potentially be achieved, allowing for further functionalization. Modern methods involving transition-metal-catalyzed C-H activation could also be explored for the selective derivatization of this methyl group.

Reactions at the Primary Amine Functionality (e.g., Amidation, Reductive Alkylation)

The primary amine group of this compound is a versatile handle for synthetic modifications, readily undergoing reactions such as amidation and reductive alkylation to form a diverse array of derivatives.

Amidation:

Amidation, the formation of an amide bond, is a common transformation of primary amines. This reaction typically involves the coupling of the amine with a carboxylic acid, acyl chloride, or acid anhydride. The direct condensation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, coupling agents are often employed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. bioorganic-chemistry.commasterorganicchemistry.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization at the chiral center of the amino acid, if present. bioorganic-chemistry.com Other modern coupling agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). masterorganicchemistry.com

For instance, the reaction of a primary amine with a carboxylic acid in the presence of a coupling agent like EDC and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) is a standard protocol for amide synthesis. nih.gov A study on the synthesis of benzamide (B126) derivatives of the closely related 1-benzyl-2-methylpyrrolidin-3-ylamine demonstrated the successful use of this approach. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type |

| This compound | Carboxylic Acid (R-COOH) | DCC, HOBt or EDC, HOBt | N-(1-benzyl-4-methylpyrrolidin-3-yl)amide |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-(1-benzyl-4-methylpyrrolidin-3-yl)amide |

| This compound | Isocyanate (R-NCO) | - | N-Aryl/alkyl-N'-(1-benzyl-4-methylpyrrolidin-3-yl)urea |

Reductive Alkylation:

Reductive alkylation, also known as reductive amination, is a highly effective method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of secondary and tertiary amines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. nih.gov

A key advantage of reductive amination over direct alkylation with alkyl halides is the prevention of over-alkylation, leading to cleaner reactions and higher yields of the desired product. A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). harvard.educommonorganicchemistry.com

Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl compound. harvard.edu Sodium triacetoxyborohydride is another popular choice due to its high selectivity and the avoidance of toxic cyanide byproducts. harvard.edu A typical procedure involves stirring the amine and the carbonyl compound in a suitable solvent, such as methanol or dichloroethane, followed by the addition of the reducing agent. nih.govsci-hub.se

| Reactant 1 | Reactant 2 (Carbonyl) | Reducing Agent | Product Type |

| This compound | Aldehyde (R-CHO) | NaBH₃CN or NaB(OAc)₃H | N-Alkyl-(1-benzyl-4-methylpyrrolidin-3-yl)amine |

| This compound | Ketone (R₂C=O) | NaBH₃CN or NaB(OAc)₃H | N-Dialkyl-(1-benzyl-4-methylpyrrolidin-3-yl)amine |

Stereochemical Considerations in Reactions Occurring at Chiral Centers

This compound possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. The relative stereochemistry of the methyl group at C4 and the amine group at C3 can be either cis or trans. The specific stereoisomer used as the starting material will significantly influence the stereochemical outcome of subsequent reactions.

When the amine functionality at the chiral C3 center undergoes derivatization, the reaction can proceed with either retention or inversion of configuration, or it can lead to racemization. The outcome is dependent on the reaction mechanism and the conditions employed.

For amidation reactions using activated carboxylic acids, the reaction at the primary amine generally proceeds with retention of configuration at the C3 center, as the chiral center itself is not directly involved in the bond-breaking or bond-forming steps of the nucleophilic attack. However, the presence of the adjacent chiral center at C4 can influence the conformational preferences of the molecule and potentially lead to diastereoselectivity if a new chiral center is formed in the acylating agent.

In reductive amination, the initial formation of the imine from the primary amine and a prochiral ketone will generate a new stereocenter. The subsequent reduction of this imine can lead to the formation of diastereomers. The stereochemical outcome of the reduction is influenced by the steric hindrance around the imine, which is dictated by the existing stereocenters on the pyrrolidine ring and the nature of the substituents on the imine nitrogen and carbon. The choice of reducing agent can also play a crucial role in the diastereoselectivity of the reduction step. For instance, bulkier reducing agents may exhibit higher diastereoselectivity by preferentially attacking the less hindered face of the imine.

Furthermore, if the starting this compound is a racemic mixture, derivatization with a chiral, enantiomerically pure reagent can be used to separate the diastereomeric products, a process known as chiral resolution. This is a common strategy for obtaining enantiomerically pure forms of chiral amines.

Computational and Theoretical Investigations of 1 Benzyl 4 Methylpyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms by calculating the energetics of reactants, products, and the high-energy transition states that connect them.

For N-benzylpyrrolidine derivatives, DFT calculations can elucidate complex reaction pathways. For example, studies on the N-arylation–cyclization–ring-expansion process of N-benzyl pyrrolidine (B122466) have used DFT to map out the complete free energy profile of the reaction. researchgate.net These calculations identify the most favorable reaction pathway by comparing the energies of various intermediates and transition states. researchgate.net The geometry of key transition states can be optimized to understand the structural changes that occur during the critical bond-forming and bond-breaking steps. researchgate.net

Similar DFT studies on other complex organic molecules have been used to analyze vibrational spectra, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), and molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity, while the MEP map reveals sites susceptible to electrophilic and nucleophilic attack. nih.gov For 1-Benzyl-4-methylpyrrolidin-3-amine, such calculations would be instrumental in predicting its reactivity in various chemical environments and designing synthetic routes.

Table 1: Representative Applications of DFT in Analyzing Related Compounds

| DFT Application | Information Gained | Relevance to this compound | Reference |

|---|---|---|---|

| Reaction Energy Profiling | Calculation of free energies for intermediates and transition states to determine the most likely reaction mechanism. | Predicting outcomes of synthetic modifications and understanding potential metabolic pathways. | researchgate.net |

| Transition State Optimization | Provides the 3D structure of the highest energy point along a reaction coordinate. | Insight into the steric and electronic requirements for reactions involving the pyrrolidine ring or its substituents. | researchgate.net |

| HOMO-LUMO Analysis | The energy difference (gap) indicates chemical reactivity and the ability to undergo electronic transitions. | Predicting the molecule's stability and potential for charge transfer interactions in biological systems. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifying regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions with a biological target. | nih.gov |

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twisted" forms. researchgate.netbeilstein-journals.org The specific conformation adopted is influenced by the substituents on the ring. For this compound, which contains two stereocenters (at the C3 and C4 positions), four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

A conformational analysis of this compound would involve systematically rotating all single bonds and calculating the energy of each resulting structure. This process reveals the preferred puckering of the pyrrolidine ring and the rotational preferences of the benzyl (B1604629) and amine groups for each stereoisomer. This information is critical, as the three-dimensional shape of a molecule determines how it fits into the binding site of a biological target. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic movements over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize binding modes. nih.govnih.gov For N-benzylpyrrolidine derivatives, docking studies have been crucial in understanding how they interact with enzymes like acetylcholinesterase (AChE) and dipeptidyl peptidase 8 (DPP8). nih.govtandfonline.com

These simulations place the ligand into the active site of the protein and calculate a "docking score," which estimates the binding affinity. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov For example, a study on pyrrolidin-2-one derivatives as AChE inhibitors used docking to show that compounds with high binding affinities formed stable complexes within the enzyme's active site. nih.gov The development of machine learning and quantitative structure-activity relationship (QSAR) models can further enhance predictive power by correlating structural features with binding affinity. mdpi.comnih.govredheracles.net

Based on studies of related compounds, a predictive model for this compound would likely show the N-benzyl group engaging in hydrophobic or pi-stacking interactions within a receptor's binding pocket, while the C3-amine group could act as a hydrogen bond donor or acceptor.

Table 2: Example Docking Results for a Pyrrolidin-2-one Derivative as an AChE Inhibitor

| Compound | Description | Docking Score (kcal/mol) | Predicted Activity | Reference |

|---|---|---|---|---|

| Donepezil (Reference) | Standard AChE inhibitor | -17.257 | High | nih.gov |

| Compound 14a | 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.59 | Higher than reference | nih.gov |

| Compound 14d | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.057 | Higher than reference | nih.gov |

Molecules are not static; they are in constant motion. Molecular dynamics (MD) simulations model this behavior by applying the laws of classical mechanics to the atoms in a system over a period of time, typically nanoseconds to microseconds. mdpi.com This provides a view of the molecule's dynamic fluctuations, conformational changes, and stability. nih.gov

MD simulations are particularly useful for studying the conformational equilibria of flexible molecules like substituted pyrrolidines. acs.orgbeilstein-journals.org By simulating the molecule in a solvent (usually water) at a given temperature, researchers can observe transitions between different ring puckers and rotamers of the side chains. nih.gov For a ligand bound to a protein, MD simulations can assess the stability of the binding pose predicted by docking. nih.govnih.gov If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the predicted binding mode. researchgate.net Furthermore, these simulations can reveal the role of water molecules in mediating interactions and highlight the flexibility of the protein's active site upon ligand binding. nih.govnih.gov

Structure-Activity Relationship (SAR) Development for Pyrrolidine Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netbohrium.commdpi.com By synthesizing and testing a series of related compounds, medicinal chemists can build a model of the "pharmacophore"—the essential arrangement of functional groups required for activity.

For the pyrrolidine scaffold, SAR studies have revealed several key principles:

Substitution and Stereochemistry: The position, nature, and stereochemistry of substituents on the pyrrolidine ring are critical for activity and selectivity. researchgate.netnih.govmdpi.com Different stereoisomers of the same compound can have vastly different biological profiles because they present their functional groups differently in 3D space. researchgate.net

N-Substituent: The group attached to the pyrrolidine nitrogen often plays a crucial role in binding. In many N-benzylpyrrolidine derivatives, the benzyl group occupies a hydrophobic pocket in the target protein. Modifications to this group can fine-tune binding affinity and selectivity.

Ring Substituents: Substituents on the carbon atoms of the ring (like the C4-methyl and C3-amine groups in this compound) are key for directing interactions. An amine group can serve as a critical hydrogen bonding point, while a methyl group can provide beneficial hydrophobic contacts or introduce specific conformational biases. mdpi.comnih.gov

SAR studies on various pyrrolidine derivatives have shown that even small changes can lead to significant differences in potency. nih.govnih.govnih.gov For instance, in a series of pyrrolidine pentamine inhibitors, modifications at different positions had varied effects, demonstrating the potential for optimization while also showing that the core scaffold was essential for activity. mdpi.comnih.gov

Table 3: General SAR Principles for Pyrrolidine Scaffolds

| Position/Feature | General Role in Activity | Example from Literature | Reference |

|---|---|---|---|

| N1-Substituent | Often involved in hydrophobic interactions. Can significantly impact potency and selectivity. | In MCHR1 antagonists, modifications to the N-substituent were explored to reduce off-target effects while retaining desired activity. | rsc.org |

| C3-Substituent | Frequently a key interaction point (e.g., H-bond donor/acceptor). Its stereochemistry is often crucial. | In neuraminidase inhibitors, various groups at the C3/C4 positions were tested, with amine-containing groups showing potent activity. | nih.gov |

| C4-Substituent | Can influence ring pucker and provide additional binding contacts. Also critical for stereochemical definition. | In anticancer derivatives, diverse substitution patterns on the ring regulate which cellular targets are engaged. | bohrium.comnih.gov |

| Stereochemistry | Different stereoisomers can have dramatically different binding affinities and biological effects. | The spatial orientation of substituents is highlighted as a key factor influencing the biological profile of drug candidates. | researchgate.netnih.gov |

Cheminformatics and Data Mining for Pyrrolidine Derivative Research

Cheminformatics and data mining have emerged as indispensable tools in the field of medicinal chemistry for the exploration of novel therapeutic agents. These computational approaches are particularly valuable in the study of pyrrolidine derivatives, a class of compounds recognized for their significant role in drug design and development. researchgate.netnih.gov By leveraging large datasets of chemical information, researchers can predict the biological activities of compounds, understand their structure-activity relationships (SAR), and identify promising candidates for further investigation. This section delves into the application of these computational methods in the research of pyrrolidine derivatives, with a conceptual focus on how they apply to this compound.

The pyrrolidine scaffold is a versatile structural motif found in a wide array of biologically active molecules and natural products. frontiersin.orgmdpi.com Its unique conformational flexibility allows for precise tuning of pharmacological properties through the strategic placement of substituents. nih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are instrumental in navigating the vast chemical space of pyrrolidine derivatives to uncover new therapeutic leads. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel compounds and for optimizing lead structures. For pyrrolidine derivatives, various QSAR approaches have been successfully employed.

For instance, studies on a series of pyrrolidine derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors utilized Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.gov The resulting models demonstrated high statistical significance, with a CoMFA model showing a cross-validation value (q²) of 0.939 and a non-cross-validated correlation coefficient (r²) of 0.949 for one training set. nih.gov These models revealed that electron-donating groups at the 3rd position of the pyrrolidine ring enhance activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov

Similarly, QSAR studies on pyrrolidine derivatives as gelatinase (MMP-2 and MMP-9) inhibitors have been conducted using CoMFA, CoMSIA, and HQSAR. researchgate.net The statistical results for these models were robust, with a CoMSIA q² of 0.749 and r² of 0.988, and an HQSAR q² of 0.84 and r² of 0.946. researchgate.net These findings provide valuable insights for designing more potent inhibitors. researchgate.net

| QSAR Method | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |

|---|---|---|---|---|

| CoMFA | DPP-IV | 0.939 | 0.949 | Electron-donating groups at position 3 of the pyrrolidine ring increase activity. nih.gov |

| CoMSIA | DPP-IV | - | - | Electron-withdrawing groups are favored at positions 4 and 5 of the pyrrolidine ring. nih.gov |

| HQSAR | DPP-IV | - | - | Relates structural fragments to DPP-IV inhibitory activity. nih.gov |

| CoMFA | Gelatinases (MMP-2, MMP-9) | 0.625 | 0.981 | Identifies favorable and unfavorable regions for activity through contour maps. researchgate.net |

| CoMSIA | Gelatinases (MMP-2, MMP-9) | 0.749 | 0.988 | Considered the most statistically significant and robust model for predicting new inhibitors. researchgate.net |

| HQSAR | Gelatinases (MMP-2, MMP-9) | 0.84 | 0.946 | Visualizes atomic contributions to activity. researchgate.net |

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its protein target at the atomic level.

In the context of pyrrolidine derivatives, docking studies have been instrumental in elucidating their mechanism of action. For example, newly synthesized pyrrolidine derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their potential as anti-inflammatory agents. researchgate.netnih.govrsc.org These studies help in identifying key interactions, such as hydrogen bonds, that are crucial for binding affinity and selectivity. researchgate.net For instance, docking of spiro pyrrolo[3,4-d]pyrimidine derivatives into the active sites of COX-1 and COX-2 has been performed to understand their potent and selective inhibitory activity. rsc.org

Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. This approach allows for the rapid identification of potential hits that can be further evaluated experimentally. An in silico methodology involving molecular docking and structure-based virtual screening was used to screen over 220,000 molecules from various databases to find new inhibitors for PqsD, an enzyme involved in bacterial quorum sensing. rsc.org This highlights the power of computational approaches in exploring vast chemical spaces for novel bioactive compounds.

Structure-Activity Relationship (SAR) Analysis

Data mining of experimental results from various studies on pyrrolidine derivatives allows for the elucidation of Structure-Activity Relationships (SAR). SAR analysis helps in understanding how different functional groups and their positions on the pyrrolidine scaffold influence biological activity.

For example, in the development of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, SAR studies revealed the importance of substitutions at various positions on the pyrrolidine ring. nih.gov It was found that modifications to the functionalities and stereochemistry had varying effects on the inhibitory properties of the compounds. nih.gov Similarly, SAR analysis of pyrrolidine-2,5-dione derivatives has shown that the nature of the substituent at position 3 of the pyrrolidine ring strongly affects their anticonvulsant activity. nih.gov

The insights gained from these cheminformatics and data mining approaches are invaluable for the rational design of new and more effective pyrrolidine-based therapeutic agents. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and findings from research on analogous pyrrolidine derivatives provide a strong framework for predicting its potential biological activities and for guiding future research.

Academic Applications and Future Research Directions for 1 Benzyl 4 Methylpyrrolidin 3 Amine

1-Benzyl-4-methylpyrrolidin-3-amine as a Key Synthetic Intermediate for Complex Chemical Structures

The inherent structural features of this compound make it a valuable building block for the synthesis of more complex molecules. The pyrrolidine (B122466) core provides a rigid and defined three-dimensional framework, while the benzyl (B1604629) and amine functionalities offer reactive handles for a variety of chemical transformations. frontiersin.orgnih.gov The presence of a methyl group introduces an additional stereocenter, allowing for the synthesis of diverse stereoisomers, which is crucial in drug discovery where the spatial arrangement of atoms can dramatically impact biological activity. nih.gov

The amine group can readily undergo reactions such as acylation, alkylation, and arylation to introduce a wide range of substituents. The N-benzyl group, while providing some steric bulk, can also be cleaved under specific conditions, allowing for further functionalization at the nitrogen atom. These characteristics make this compound an ideal starting material for the construction of libraries of compounds for high-throughput screening and the development of novel therapeutic agents.

Exploration of Novel Reactivity Profiles and Potential Catalytic Roles for Pyrrolidine Derivatives

Pyrrolidine and its derivatives are widely recognized for their role as organocatalysts, capable of promoting various chemical transformations in an efficient and environmentally friendly manner. mdpi.comresearchgate.net The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be protonated to act as a Brønsted acid, enabling it to catalyze a wide range of reactions.

The specific substitution pattern of this compound, with its primary amine and tertiary amine functionalities, suggests the potential for unique catalytic activities. For instance, it could potentially act as a bifunctional catalyst, where both the primary and tertiary amines participate in the catalytic cycle. Research in this area could involve screening this compound and its derivatives as catalysts in various organic reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. Furthermore, the development of chiral versions of this molecule could open doors to its use in asymmetric catalysis, a field of immense importance in modern organic synthesis. mdpi.com

Recent studies have highlighted the ability of B(C6F5)3 to catalyze the dehydrogenation of pyrrolidines to form pyrroles, a transformation that is typically challenging due to the sensitivity of pyrroles to oxidative conditions. acs.org This methodology could potentially be applied to derivatives of this compound, providing a novel route to substituted pyrroles.

Integration with Emerging Methodologies in Modern Organic Synthesis and Catalysis

The field of organic synthesis is constantly evolving, with the development of new reaction methodologies and catalytic systems. The integration of this compound and its derivatives with these emerging technologies represents a promising area of research. For example, its use in flow chemistry could enable the rapid and efficient synthesis of compound libraries.

Furthermore, the application of photoredox catalysis in conjunction with pyrrolidine-based structures is an expanding field. Photoinduced chloroamination cyclization cascades have been shown to be effective for the synthesis of complex nitrogen-containing heterocycles. mdpi.com Exploring the reactivity of this compound under various photocatalytic conditions could lead to the discovery of novel and efficient synthetic transformations.

The development of novel organocatalysts based on the pyrrolidine scaffold is another active area of research. mdpi.comrsc.org By modifying the structure of this compound, for instance, by introducing different substituents on the benzyl ring or the pyrrolidine core, new catalysts with enhanced activity and selectivity could be designed.

Advanced Research Avenues for N-Benzyl-C-Methylpyrrolidine Amines in Specific Academic Disciplines

The versatile structure of N-benzyl-C-methylpyrrolidine amines lends itself to a variety of applications in specific scientific fields.

Enzyme Inhibition Studies and Mechanistic Insights (as observed in related N-benzylpyrrolidine derivatives)

N-benzylpyrrolidine derivatives have shown promise as inhibitors of various enzymes. For example, certain N-benzylpyridinium-curcumin derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, with some compounds exhibiting higher potency than existing drugs like tacrine (B349632) and donepezil. nih.gov Similarly, edaravone (B1671096) N-benzyl pyridinium (B92312) derivatives have been identified as moderate inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. nih.gov These findings suggest that this compound and its analogs could be valuable scaffolds for the design of novel enzyme inhibitors.

| Derivative Class | Target Enzyme | Key Findings |

| N-benzylpyridinium-curcumin | Acetylcholinesterase (AChE) | Potent inhibition, with some derivatives exceeding the activity of current drugs. nih.gov |

| Edaravone N-benzyl pyridinium | BACE-1 | Moderate inhibitory activity, suggesting potential for Alzheimer's disease therapeutic development. nih.gov |

Applications in the Development of Chemical Probes and Ligands (as observed in related N-benzylpyrrolidine derivatives)

The ability of N-benzylpyrrolidine derivatives to bind to specific biological targets makes them suitable for development as chemical probes and ligands. These tools are invaluable for studying biological processes and for the identification and validation of new drug targets. For instance, benzylpiperazine derivatives have been developed as potent and selective ligands for the σ1 receptor, which is involved in various neurological processes. nih.gov The structural similarities suggest that this compound could be a starting point for the design of novel ligands for a range of receptors and enzymes.

Other Emerging Research Foci for Pyrrolidine-Based Compounds

The broader class of pyrrolidine-based compounds is being explored for a multitude of other applications. Research into their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents is ongoing. frontiersin.orgnih.gov For example, certain pyrrolidine derivatives have shown activity against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov The unique substitution pattern of this compound could lead to novel biological activities in these and other therapeutic areas.

Furthermore, the reactivity of benzyl chloride derivatives, which share the benzyl group with the compound of interest, has been studied in the context of mutagenicity and sister chromatid exchange induction. nih.gov While not directly applicable to the amine, this highlights the importance of understanding the reactivity and potential biological interactions of the benzyl moiety within a larger molecular framework.

Q & A

Q. What are the key steps in synthesizing 1-Benzyl-4-methylpyrrolidin-3-amine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step processes, including N-acylation, quaternization, partial reduction, hydrolysis, and reductive amination. For example, quaternization using benzyl halide (e.g., benzyl bromide) and partial reduction with sodium borohydride in methanol/water are critical steps. Optimization strategies include:

- Solvent selection : Methanol enhances solubility during partial reduction, improving reaction homogeneity .

- Catalyst choice : Titanium(IV) isopropoxide in reductive amination increases imine activation, accelerating the reaction .

- Temperature control : Maintaining 35°C during coupling reactions minimizes side products (e.g., over-reduction) .

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : and NMR confirm regiochemistry and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in intermediates) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl] derivatives (R factor = 0.039) .

Q. What safety precautions are essential when handling this compound and its intermediates?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., benzyl halides) .

- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what are common pitfalls in chiral resolution?

Chiral resolution often employs diastereomeric salt formation with resolving agents like ditoluoyl-(L)-tartaric acid. Key considerations:

- Solvent polarity : Use ethanol/water mixtures to enhance salt crystallization .

- Pitfalls : Low enantiomeric excess (ee) may arise from incomplete salt precipitation. Recrystallization in ethyl acetate/hexane gradients improves purity .

- Analytical validation : Confirm ee via chiral HPLC or polarimetry .

Q. What strategies mitigate side reactions during reductive amination steps in synthesizing this compound?

- Stoichiometric control : Excess methylamine (1.5–2.0 eq.) drives imine formation, minimizing unreacted ketone intermediates .

- Catalyst optimization : Titanium(IV) isopropoxide reduces competing pathways (e.g., enamine formation) .

- Reaction monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or LCMS to track progress and halt reactions at >90% conversion .

Q. How does the choice of reducing agent impact the stereochemical outcome in the synthesis of this compound?

- Sodium borohydride : Preferentially reduces quaternary ammonium salts to cis-products due to steric hindrance .

- Alternative agents : Switching to LiAlH may alter selectivity but risks over-reduction of aromatic rings.

- Solvent effects : Methanol stabilizes transition states, favoring axial attack in bicyclic intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Purity assessment : Compare HRMS and elemental analysis to rule out impurities (e.g., residual solvents) .

- Crystallization conditions : Differences in solvent (e.g., DCM vs. ethyl acetate) can lead to polymorphic forms with varying melting points .

- NMR calibration : Ensure deuterated solvent peaks (e.g., CDCl at δ 7.26 ppm) are correctly referenced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.